![molecular formula C9H10N4OS4 B14602518 Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone CAS No. 60301-45-3](/img/structure/B14602518.png)
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two thiazole rings, each substituted with an amino group and a methylsulfanyl group, connected by a methanone bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone typically involves the reaction of appropriate thiazole precursors under specific conditions. One common method involves the condensation of 4-amino-2-(methylsulfanyl)-1,3-thiazole with a suitable methanone derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The amino and methylsulfanyl groups may also play a role in its bioactivity by forming hydrogen bonds or participating in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-ylmethanone
- 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-[4-(methylsulfanyl)phenyl]ethanone hydrobromide
Uniqueness
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is unique due to its specific substitution pattern and the presence of a methanone bridge connecting two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60301-45-3 |
|---|---|
Molekularformel |
C9H10N4OS4 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
bis(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C9H10N4OS4/c1-15-8-12-6(10)4(17-8)3(14)5-7(11)13-9(16-2)18-5/h10-11H2,1-2H3 |
InChI-Schlüssel |
ASIFIDWVEBEYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(S1)C(=O)C2=C(N=C(S2)SC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


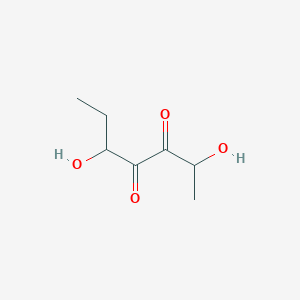
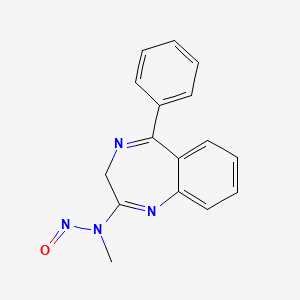

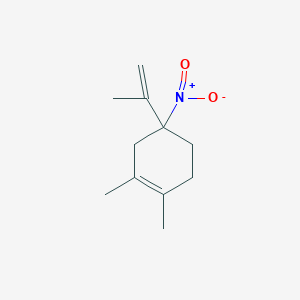
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
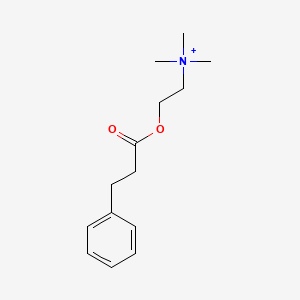

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
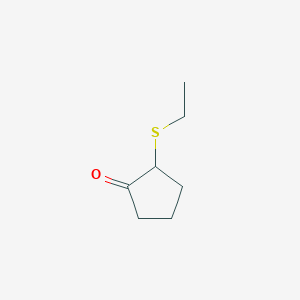
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
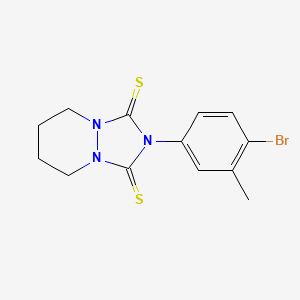
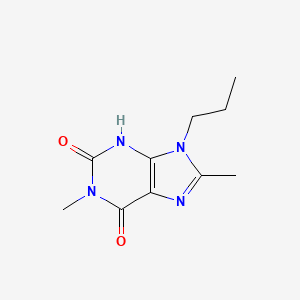
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
